

# Sulfo-Cyanine3 NHS Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Sulfo-Cyanine3 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sulfo-Cyanine3 NHS ester**, a fluorescent dye commonly utilized for the labeling of biomolecules. It covers the fundamental physicochemical properties, detailed experimental protocols for protein conjugation, and a visual representation of the labeling workflow.

## Core Properties of Sulfo-Cyanine3 NHS Ester

**Sulfo-Cyanine3 NHS ester** is a water-soluble, amine-reactive fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and peptides in aqueous environments without the need for organic co-solvents.[1] This is beneficial for proteins that have low solubility or are prone to denaturation in the presence of organic solvents.[1][2] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amino groups, such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]

It is important to note that the exact molecular weight and formula of **Sulfo-Cyanine3 NHS ester** can vary between suppliers, likely due to differences in the number of sulfonate groups and the counter-ion present (e.g., sodium or potassium salt). Researchers should always refer to the specifications provided by their specific vendor.

## Quantitative Data Summary

The table below summarizes the key quantitative data for different variants of **Sulfo-Cyanine3 NHS ester** as reported by various suppliers.

Property	Lumiprobe (Potassium Salt)[4][5]	Lumiprobe (Sodium Salt)[2][6]	BroadPharm (Sulfo-Cy3)[3]	BroadPharm (Sulfo-Cy3-NHS)	Vector Labs (Protonated )
Molecular Weight	751.91 g/mol	735.80 g/mol	821.9 g/mol	865.9 g/mol	821.93 g/mol
Molecular Formula	C <sub>34</sub> H <sub>38</sub> KN <sub>3</sub> O <sub>10</sub> S <sub>2</sub>	C <sub>34</sub> H <sub>38</sub> N <sub>3</sub> NaO <sub>10</sub> S <sub>2</sub>	C <sub>36</sub> H <sub>43</sub> N <sub>3</sub> O <sub>13</sub> S <sub>3</sub>	C <sub>36</sub> H <sub>41</sub> N <sub>3</sub> Na <sub>2</sub> O <sub>13</sub> S <sub>3</sub>	Not Specified
Excitation Maximum	548 nm[7][8]	548 nm[6]	555 nm[3]	555 nm	555 nm
Emission Maximum	563 nm[7][8]	563 nm[6]	572 nm[3]	570 nm	572 nm
Extinction Coefficient	162,000 cm <sup>-1</sup> M <sup>-1</sup> [7][8]	162,000 cm <sup>-1</sup> M <sup>-1</sup> [6]	150,000 cm <sup>-1</sup> M <sup>-1</sup> [3]	Not Specified	150,000 cm <sup>-1</sup> M <sup>-1</sup>
Fluorescence Quantum Yield	0.1[7][8]	0.1[6]	Not Specified	Not Specified	Not Specified
Solubility	Water, DMF, DMSO[4][5]	Water, DMF, DMSO[2][6]	Water, DMF, DMSO[3]	Not Specified	Water, DMF, DMSO

## Experimental Protocol: Protein Labeling with Sulfo-Cyanine3 NHS Ester

This section provides a detailed methodology for the covalent labeling of proteins, such as antibodies, with **Sulfo-Cyanine3 NHS ester**. This protocol is a generalized procedure, and optimization may be required for specific proteins and applications.

### Materials

- Protein to be labeled (e.g., IgG antibody)

- **Sulfo-Cyanine3 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25) or spin column
- 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M lysine

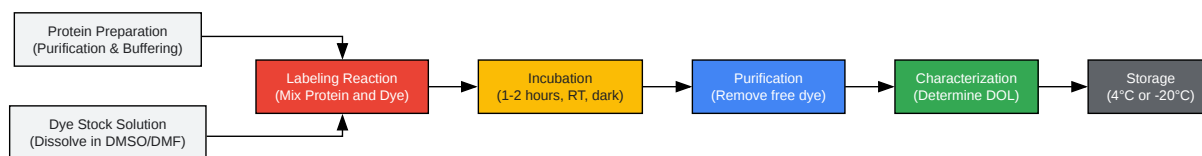
## Procedure

- Protein Preparation:
  - The protein solution should be free of amine-containing stabilizers like Tris, bovine serum albumin (BSA), or gelatin, as these will compete with the labeling reaction.[\[3\]](#)
  - If necessary, purify the protein using dialysis, spin columns, or affinity chromatography.[\[3\]](#)
  - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[\[3\]](#)[\[9\]](#) A concentration of 2.5 mg/mL is a common starting point.[\[4\]](#)
- Dye Stock Solution Preparation:
  - Allow the vial of **Sulfo-Cyanine3 NHS ester** to warm to room temperature before opening.
  - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[\[3\]](#)  
[\[10\]](#) This solution should be prepared fresh and used promptly.[\[3\]](#)
- Labeling Reaction:
  - The optimal molar ratio of dye to protein for labeling needs to be determined empirically, but a starting point of a 5:1 to 20:1 molar excess of dye to protein is recommended.[\[7\]](#)
  - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11]
- Quenching the Reaction (Optional):
  - To stop the labeling reaction, a quenching buffer can be added to a final concentration of 50-100 mM.[3]
  - Incubate for an additional 15-30 minutes at room temperature.[3] This step deactivates any unreacted NHS ester.
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex) or a spin column.[4][11]
  - Elute the protein-dye conjugate with 1X PBS.[4] The labeled protein will typically elute first as a colored band.
- Determination of the Degree of Labeling (DOL):
  - The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for quality control.[3][10]
  - The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorption wavelength of the protein (typically 280 nm) and the dye.[3]
- Storage of the Conjugate:
  - Store the purified conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[7][11]
  - For long-term storage, the addition of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02-0.05% sodium azide) is recommended.[7][9]

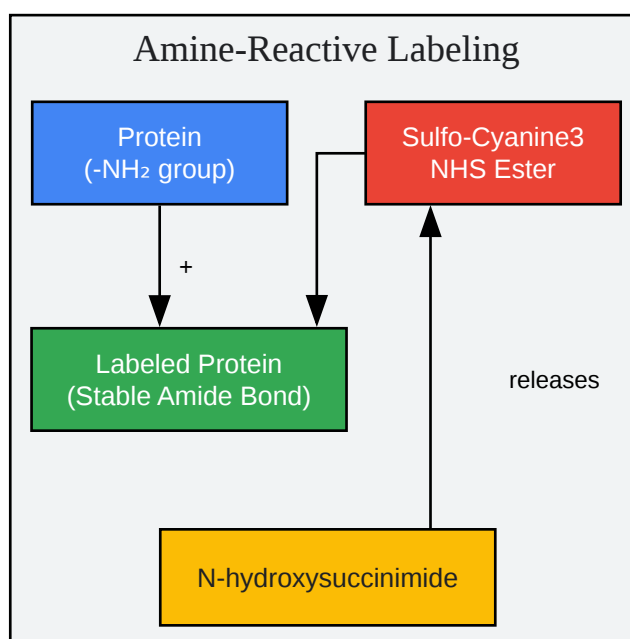
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing **Sulfo-Cyanine3 NHS ester** for protein labeling.



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Caption: Experimental workflow for protein labeling.



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Caption: Chemical reaction of protein labeling.

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